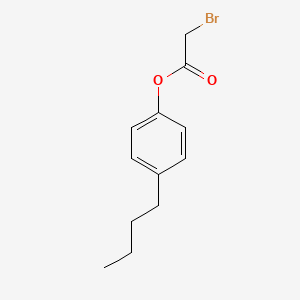![molecular formula C10H17NO3 B14496348 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 64318-92-9](/img/structure/B14496348.png)
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and synthetic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidine-2,5-diones and prolinol . These compounds share the pyrrolidinone core but differ in their substituents and overall structure.
Uniqueness: What sets this compound apart is its unique oxan-2-yl-oxy-methyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s ability to interact with specific biological targets, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
64318-92-9 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-9-5-8(6-11-9)7-14-10-3-1-2-4-13-10/h8,10H,1-7H2,(H,11,12) |
Clé InChI |
KTGGLKHILHGBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


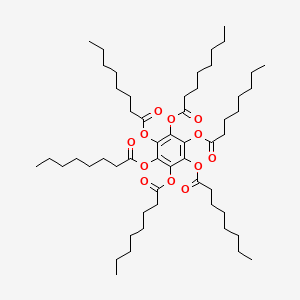
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
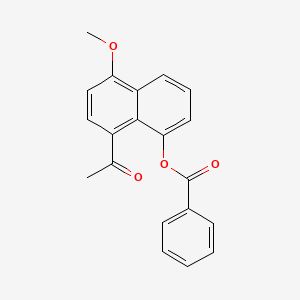
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
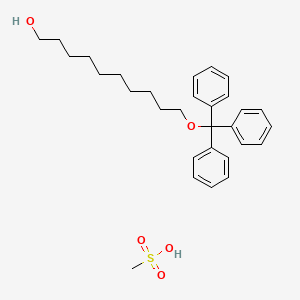


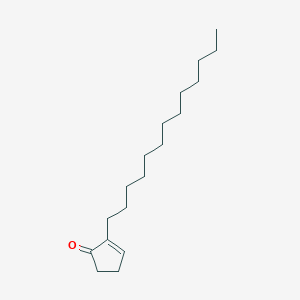
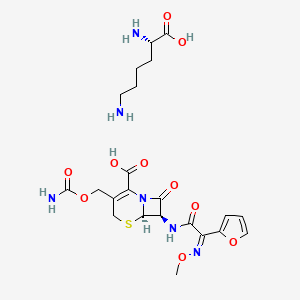
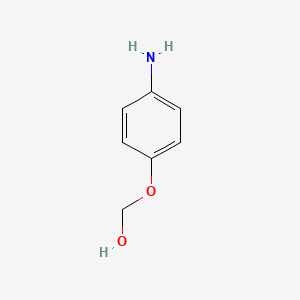
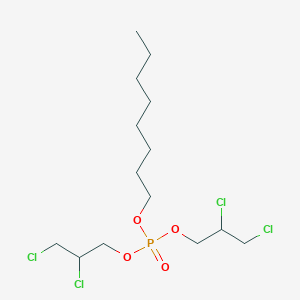
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
